molecular formula C20H19N3O2 B2394102 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171615-27-2

1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B2394102
CAS No.: 1171615-27-2
M. Wt: 333.391
InChI Key: ZYCTWIRFXQQSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinone ring and the introduction of the oxadiazole moiety. Common synthetic routes involve:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone Derivatives: Compounds such as 1-benzyl-5-methylpyrrolidin-2-one share a similar core structure and may exhibit comparable biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole-3-carboxylic acid derivatives, may also have similar properties.

Uniqueness

1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is unique due to the combination of the pyrrolidinone and oxadiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-7-5-6-10-17(14)20-21-19(22-25-20)16-11-18(24)23(13-16)12-15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCTWIRFXQQSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.